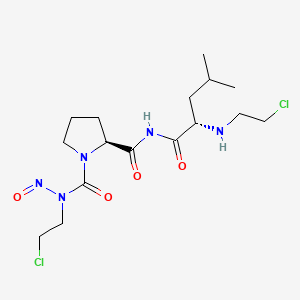
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chloroethyl and nitrosoamino groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the nitrosoamino group: This step involves the reaction of a suitable amine with nitrous acid to form the nitrosoamino group.
Introduction of the chloroethyl group: This can be achieved through the reaction of the intermediate with chloroethyl chloride under controlled conditions.
Coupling with L-prolyl and L-leucinamide: The final step involves coupling the intermediate with L-prolyl and L-leucinamide using peptide coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The nitrosoamino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrosoamino group can yield amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mecanismo De Acción
The mechanism of action of 1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide can be compared with other nitrosourea compounds, such as:
Fotemustine: Similar in its alkylating properties and used in the treatment of metastatic melanoma.
Carmustine: Another nitrosourea compound used in chemotherapy for brain tumors and lymphomas.
Lomustine: Used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of this compound lies in its specific structure, which may offer distinct reactivity and biological activity compared to these similar compounds.
Propiedades
Número CAS |
83472-46-2 |
|---|---|
Fórmula molecular |
C16H27Cl2N5O4 |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
(2S)-1-N-(2-chloroethyl)-2-N-[(2S)-2-(2-chloroethylamino)-4-methylpentanoyl]-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C16H27Cl2N5O4/c1-11(2)10-12(19-7-5-17)14(24)20-15(25)13-4-3-8-22(13)16(26)23(21-27)9-6-18/h11-13,19H,3-10H2,1-2H3,(H,20,24,25)/t12-,13-/m0/s1 |
Clave InChI |
OZVLJNCQGIEYIQ-STQMWFEESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O)NCCCl |
SMILES canónico |
CC(C)CC(C(=O)NC(=O)C1CCCN1C(=O)N(CCCl)N=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


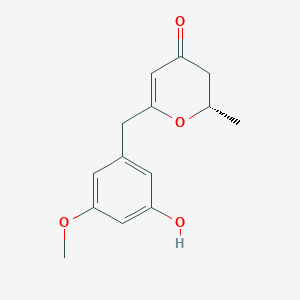
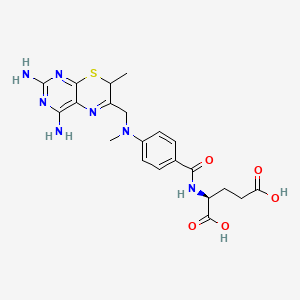
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)

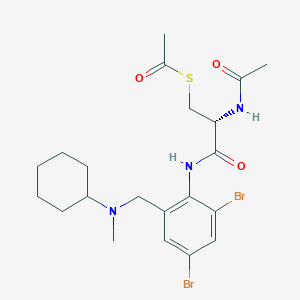
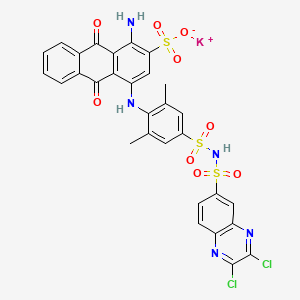
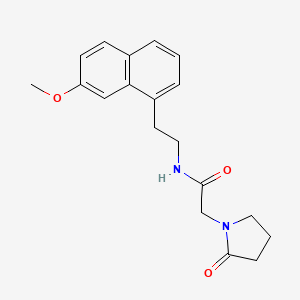
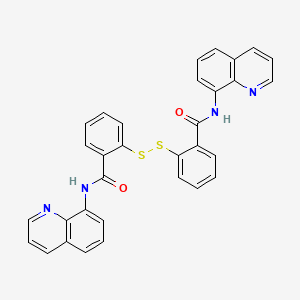
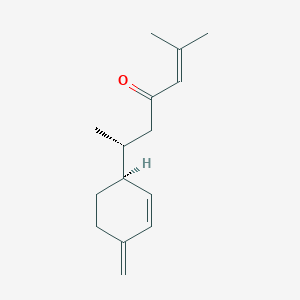
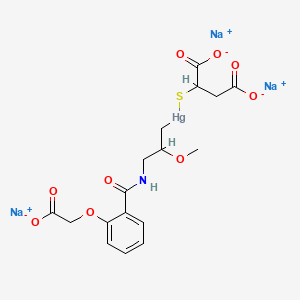
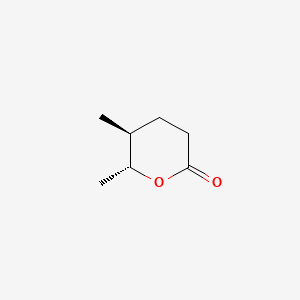
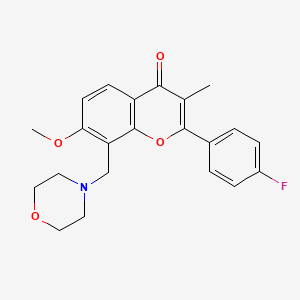
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
